Secoverine

spasmolytic muscarinic antagonist smooth muscle pharmacology

Select Secoverine for its unique, evidence-backed pharmacological profile unattainable with generic anticholinergics. It provides motility-selective gastric blockade at concentrations ~200‑fold below those suppressing acid secretion, and a ~30‑fold functional selectivity for bladder over ciliary muscle (S‑enantiomer). Its presynaptic autoreceptor preference (pA₂ 7.58 vs. 6.51 at heteroreceptors) makes it indispensable for superfused synaptosome and brain‑slice studies. This differentiated tool ensures your spasmolytic or receptor‑profiling experiments yield data that atropine, pirenzepine, or oxybutynin cannot replicate.

Molecular Formula C22H35NO2
Molecular Weight 345.5 g/mol
CAS No. 57558-44-8
Cat. No. B1218066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSecoverine
CAS57558-44-8
Synonyms1-cyclohexyl-4-(ethyl(p-methoxy-alpha-methylphenyl)amino)-1-butanone
secoverine
secoverine hydrochloride
secovorine
Molecular FormulaC22H35NO2
Molecular Weight345.5 g/mol
Structural Identifiers
SMILESCCN(CCCC(=O)C1CCCCC1)C(C)CC2=CC=C(C=C2)OC
InChIInChI=1S/C22H35NO2/c1-4-23(16-8-11-22(24)20-9-6-5-7-10-20)18(2)17-19-12-14-21(25-3)15-13-19/h12-15,18,20H,4-11,16-17H2,1-3H3
InChIKeyWAVYHSURRZBQKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Secoverine (CAS 57558‑44‑8) – Compound Class, Pharmacological Identity, and Baseline Characteristics for Sourcing Decisions


Secoverine (1‑cyclohexyl‑4‑[ethyl(ρ‑methoxy‑α‑methylphenethyl)amino]‑1‑butanone) is a synthetic tertiary‑amine muscarinic acetylcholine receptor antagonist developed as a neurotropic‑musculotropic spasmolytic agent [REFS‑1][REFS‑2]. It exhibits competitive, high‑affinity binding across M1, cardiac M2 and brain M2 receptor subtypes with a Ki of approximately 4 nM in rat tissue [REFS‑3], while functional pA2 values in human gastrointestinal smooth muscle reach 9.1–9.3 [REFS‑4]. Unlike prototypical anticholinergics, secoverine possesses ancillary local anaesthetic activity and inhibits noradrenaline uptake, yet lacks nicotinolytic or antihistaminic actions [REFS‑5]. These multi‑modal properties, together with its chiral centre yielding a more potent S‑enantiomer, define secoverine as a mechanistically distinct probe for muscarinic pharmacology research and a differentiated reference compound for antispasmodic discovery programmes.

Why Secoverine Cannot Be Readily Substituted with Atropine, Pirenzepine, Oxybutynin, or Dicyclomine


Muscarinic antagonists that share a common nominal mechanism (competitive blockade of acetylcholine at muscarinic receptors) exhibit profoundly divergent tissue‑selectivity profiles, receptor‑subtype preferences, and accessory pharmacological activities. Secoverine exemplifies this heterogeneity: it combines a unique presynaptic autoreceptor preference [REFS‑1] with direct musculotropic (papaverine‑like) smooth‑muscle relaxation [REFS‑2] and an enantiomer‑specific potency gain that is uncoupled from a proportional rise in anticholinergic side‑effects [REFS‑3]. In gastric tissue, secoverine dissociates motility inhibition from acid‑secretion blockade at concentrations two orders of magnitude lower than those required for atropine [REFS‑4], while in the urinary bladder it displays a reversed parotid‑versus‑bladder selectivity relative to oxybutynin and pirenzepine [REFS‑5]. These quantitative divergences mean that the selection of secoverine – or its omission – alters the pharmacological readout in intact‑tissue, in‑vivo, and receptor‑subtype‑profiling experiments in ways that cannot be compensated by adjusting the dose of another muscarinic antagonist.

Secoverine (CAS 57558‑44‑8) – Comparator‑Anchored Quantitative Differentiation Evidence


Gastrointestinal Smooth‑Muscle Potency: Secoverine vs. Atropine – pA2 and Relative Activity

Secoverine’s antimuscarinic potency in gastrointestinal smooth muscle has been quantified relative to atropine, the universal reference muscarinic antagonist. In guinea‑pig ileum, rat jejunum and calf trachea, secoverine exhibited a mean pA2 difference that corresponds to approximately 0.6 × the activity of atropine in vitro, a ratio confirmed in vivo in guinea‑pig, rat and dog ileum following both parenteral and intraduodenal administration [REFS‑1]. In human isolated gut longitudinal and circular muscle, absolute pA2 values of 9.1 and 9.3 were recorded, with a pA2 of 8.6 in myometrium [REFS‑2]. This establishes secoverine as a high‑potency anticholinergic in GI smooth muscle, albeit with a defined potency offset from atropine that must be accounted for in experimental design.

spasmolytic muscarinic antagonist smooth muscle pharmacology

Gastric Motility vs. Acid‑Secretion Selectivity: Secoverine vs. Atropine in Mouse Isolated Stomach

In the mouse isolated perfused stomach, secoverine and atropine were compared for their ability to inhibit bethanechol‑induced gastric acid secretion and gastric hypermotility. Secoverine inhibited hypermotility at concentrations of 10⁻¹¹ M and above, whereas atropine required 2 × 10⁻⁹ M and above to achieve the same effect – a ~200‑fold difference in threshold concentration. By contrast, both drugs inhibited gastric acid secretion over a similar dose range (10⁻⁹ M to 2 × 10⁻⁹ M) [REFS‑1]. Consequently, secoverine dissociates motility inhibition from acid‑secretion blockade at concentrations that leave acid output intact, a functional selectivity not observed with atropine.

gastric pharmacology motility‑secretion dissociation anticholinergic selectivity

Presynaptic Autoreceptor Preference in Rat Frontal Cortex: Secoverine vs. Pirenzepine, Dicyclomine, and Atropine

In rat frontal cortical synaptosomes, the functional affinity of secoverine for muscarinic autoreceptors (regulating acetylcholine release) and heteroreceptors (regulating dopamine release) was determined via pA2 analysis and compared with pirenzepine, dicyclomine, and atropine. Secoverine was the only antagonist tested that showed higher affinity for autoreceptors (pA2 = 7.58) than for heteroreceptors (pA2 = 6.51) [REFS‑1]. By contrast, dicyclomine strongly preferred heteroreceptors (pA2 = 8.69) and was ineffective at autoreceptors up to 5 µM; pirenzepine also favoured heteroreceptors (pA2 = 6.33) with negligible autoreceptor activity. Atropine and quinuclidinyl benzilate were non‑discriminating (pA2 ≈ 8.4–8.6 at both sites) [REFS‑1]. This autoreceptor‑preferring profile defines a functional selectivity vector unique to secoverine among the tested antagonists.

muscarinic autoreceptor heteroreceptor presynaptic pharmacology cortex

Enantiomer‑Specific Potency Gain: (+)‑S‑Secoverine vs. Racemic Secoverine

Secoverine possesses a chiral centre, and the (+)‑S‑enantiomer was isolated and compared with the racemate for peripheral spasmolytic activity. The (+)‑S‑enantiomer exhibited approximately twice the anticholinergic spasmolytic potency of the racemic mixture in peripheral organs, while showing either no increase or a reduction in certain side effects (notably mydriasis and salivary inhibition) [REFS‑1]. This 2‑fold potency gain without proportional side‑effect escalation provides a defined enantiomeric differentiation that is directly exploitable in experimental pharmacology and medicinal chemistry programmes aimed at optimising the therapeutic index of antispasmodics.

chiral pharmacology enantiomer spasmolytic activity side‑effect dissociation

Musculotropic (Papaverine‑Like) Activity: Secoverine vs. Papaverine

Beyond its neurotropic antimuscarinic action, secoverine possesses direct smooth‑muscle relaxant (musculotropic) activity that was compared head‑to‑head with papaverine, the archetypal direct smooth‑muscle relaxant. Across a range of organs investigated in vivo and in vitro, secoverine’s musculotropic potency ranged from 3.3 to 13.3 times that of papaverine [REFS‑1]. This direct relaxant component is not mediated through a verapamil‑like calcium‑antagonist mechanism [REFS‑1] and operates independently of muscarinic receptor blockade, providing a dual‑mechanism spasmolytic profile that is absent in purely neurotropic antagonists such as atropine or pirenzepine.

musculotropic papaverine non‑cholinergic spasmolysis smooth muscle relaxation

Bladder vs. Ciliary‑Muscle Selectivity: S‑Secoverine vs. Atropine, Oxybutynin, and Tolterodine

The functional selectivity of S‑secoverine for urinary bladder smooth muscle (M3‑mediated contraction) over ciliary muscle (M5/M3‑mediated contraction) was determined in dog isolated tissues and compared with atropine, oxybutynin, and tolterodine. S‑secoverine gave pKB values of 8.13 ± 0.07 (bladder) and 6.66 ± 0.14 (ciliary muscle), a difference of ~1.47 log units corresponding to ~30‑fold selectivity [REFS‑1]. This selectivity ratio was markedly larger than that for oxybutynin (7.88 vs. 7.40, Δ ≈ 0.48 log units, ~3‑fold) and tolterodine (8.68 vs. 7.97, Δ ≈ 0.71 log units, ~5‑fold), while atropine (9.21 vs. 8.25, Δ ≈ 0.96 log units, ~9‑fold) was intermediate [REFS‑1]. The comparatively large bladder‑over‑ciliary selectivity window of S‑secoverine is consistent with a distinct M5/M3 interaction profile.

urinary bladder ciliary muscle M3/M5 selectivity overactive bladder

Secoverine (CAS 57558‑44‑8) – Evidence‑Linked Research and Industrial Application Scenarios


Functional Dissection of Gastric Motility vs. Secretion in Preclinical Models of Gastrointestinal Spasm

The demonstrated ability of secoverine to inhibit gastric hypermotility at concentrations ~200‑fold below those that suppress acid secretion [REFS‑1] makes it the antagonist of choice for experiments that require isolated suppression of gastric smooth‑muscle spasm without confounding antisecretory effects. In the mouse isolated stomach or in‑vivo rodent models, secoverine can be dosed in the 10⁻¹¹–10⁻⁹ M range to achieve motility‑selective blockade, a window not available with atropine or other non‑selective anticholinergics.

Pharmacological Characterisation of Presynaptic Muscarinic Autoreceptors in Cortical and Hippocampal Preparations

Secoverine is the only muscarinic antagonist among those directly compared that exhibits a higher functional affinity for presynaptic autoreceptors (pA2 = 7.58) than for heteroreceptors (pA2 = 6.51) in rat frontal cortex [REFS‑2]. This autoreceptor‑preferring profile is ideal for superfused synaptosome preparations or brain‑slice electrophysiology where selective blockade of acetylcholine‑mediated autoinhibition is required without concomitant interference with dopaminergic heteroreceptor signalling – a distinction that pirenzepine, dicyclomine, and atropine cannot reliably make.

Bladder‑Selective Antimuscarinic Profiling for Overactive Bladder Drug Discovery

S‑secoverine’s ~30‑fold functional selectivity for bladder (M3) over ciliary muscle (M5/M3) [REFS‑3] recommends it as a reference compound in comparative screening cascades for overactive bladder candidates. In dog or rabbit isolated bladder‑strip assays, S‑secoverine provides a benchmark for tissue selectivity that exceeds that of oxybutynin (~3‑fold) and tolterodine (~5‑fold), enabling rank‑ordering of novel M3‑preferring antagonists against a compound with a well‑characterised, wider therapeutic window in smooth‑muscle systems.

Chiral Lead Optimisation and Enantiomer‑Specific Pharmacological Tool Generation

The 2‑fold potency advantage of the (+)‑S‑enantiomer over racemic secoverine, coupled with its uncoupled side‑effect profile [REFS‑4], offers a validated starting point for enantiopure antispasmodic development. Medicinal chemistry programmes can use the racemate for initial screening and the resolved S‑enantiomer as a higher‑potency, cleaner tool for advanced in‑vivo efficacy and selectivity profiling, while the R‑enantiomer (or racemate) may serve as the less‑active comparator for structure‑activity relationship studies.

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